2-Chloro-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine
Overview
Description
2-Chloro-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine is a useful research compound. Its molecular formula is C12H17ClN2O2S and its molecular weight is 288.79 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Modification
The compound 2-Chloro-5-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyridine has been the subject of various studies focusing on its synthesis and chemical modification. One study detailed the synthesis of a structurally similar compound, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, emphasizing its role as an intermediate in the production of lafutidine. This synthesis involved a sequence of chlorination steps, yielding an overall yield of about 62% (Shen Li, 2012).
Kinetics of Elimination Reactions
The kinetics of elimination reactions involving methanesulfonic acid from various substrates have been studied, showing that the reaction can shift from a unimolecular to a bimolecular process in the presence of a strong base like piperidine. This shift occurs irrespective of the nature of the leaving group or the para substituent in the substrate, signifying the importance of reaction conditions in the behavior of similar compounds (D. Kumar & S. Balachandran, 2008).
Green Chemistry in Synthesis
In the realm of green chemistry, a modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in producing Dexlansoprazole, highlights the emphasis on sustainable chemical processes. This synthesis involved a series of steps designed to minimize waste and improve atom economy. The green metrics assessment, focusing on atom economy (AE), reaction mass efficiency (RME), and the E-factor, demonstrated significant environmental benefits, particularly in the oxidation step which showed minimal waste generation (Rohidas Gilbile et al., 2017).
Properties
IUPAC Name |
2-chloro-5-[(1-methylsulfonylpiperidin-3-yl)methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-6-2-3-11(9-15)7-10-4-5-12(13)14-8-10/h4-5,8,11H,2-3,6-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHMAQQSMKVNSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CC2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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